molecular formula C20H21N3O3 B2971115 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034548-26-8

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2971115
CAS No.: 2034548-26-8
M. Wt: 351.406
InChI Key: XEOYLIKQCDECAM-UHFFFAOYSA-N
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Description

N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic small molecule characterized by a 4-methoxy-6-methyl-2-oxopyridinone core linked via an ethyl chain to a benzamide group substituted with a pyrrole ring. The pyridinone moiety is a common pharmacophore in medicinal chemistry, often associated with bioactivity due to its hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-15-13-18(26-2)14-19(24)23(15)12-9-21-20(25)16-5-7-17(8-6-16)22-10-3-4-11-22/h3-8,10-11,13-14H,9,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOYLIKQCDECAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • Pyridine Derivative : The presence of a methoxy group and a methyl group on the pyridine ring enhances its chemical properties.
  • Benzamide Moiety : This contributes to its ability to interact with various biological targets.
  • Ethyl Chain : Links the pyridine and benzamide portions, potentially influencing its biological activity.

This compound has been identified as an inhibitor of histone methyltransferase EZH2 . This enzyme is crucial for gene silencing through the methylation of histone proteins. By inhibiting EZH2, the compound may reverse epigenetic silencing of tumor suppressor genes, making it a promising candidate for cancer therapeutics .

Biological Activity

The following table summarizes the key biological activities associated with the compound:

Activity Description
Anticancer Activity Inhibits EZH2, potentially reversing silencing of tumor suppressor genes .
Cell Line Studies Demonstrated cytotoxic effects in various cancer cell lines .
Mechanistic Insights Competitive inhibition at the active site of EZH2, preventing histone methylation .

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various experimental models:

  • Inhibition of Cancer Cell Growth :
    • In vitro studies showed that this compound significantly reduced cell viability in cancer cell lines, including breast and prostate cancer models. The IC50 values indicated potent anticancer properties compared to standard chemotherapeutics .
  • Mechanistic Studies :
    • Research utilizing molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with EZH2, suggesting a specific binding affinity that could be exploited for drug development .
  • Potential for Combination Therapies :
    • The ability to reverse epigenetic silencing positions this compound as a potential candidate for combination therapies with other anticancer agents, enhancing overall therapeutic efficacy .

Future Directions

The unique structural features and biological activities of this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Structure–Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced activity and selectivity.
  • Clinical Trials : To evaluate efficacy and safety in human subjects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s pyridinone core is structurally analogous to the compound in , which also features a 4-methoxy-6-methyl-2-oxopyridinone group. This core is critical for stability and hydrogen-bond donor/acceptor interactions. In contrast, compounds in and employ benzooxazinone and chromenone cores, respectively, which confer distinct electronic and steric properties.

Substituent Diversity: The target compound’s pyrrole-benzamide substituent is unique compared to the indole-carboxamide in or the fluorinated benzamide in . The ethyl linker in the target compound provides flexibility, whereas rigid linkers (e.g., chromenone in ) may restrict conformational mobility during target binding.

These methods highlight the versatility of heterocyclic synthesis but suggest that the target compound may require tailored conditions for optimal yield.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Compound from Compound from
Molecular Weight (g/mol) ~383 (estimated) 301 (observed) ~450 (estimated)
Key Functional Groups Pyridinone, benzamide, pyrrole Pyridinone, indole, carboxamide Benzooxazinone, pyrimidine
Likely Solubility Moderate (polar groups + pyrrole) Low (nonpolar indole) Low (bulky substituents)
Stability High (aromatic stabilization) Moderate (hydrolyzable amide) Moderate (oxazinone ring strain)

Notes:

  • The target compound’s pyrrole group may enhance aromatic stacking but reduce aqueous solubility compared to the indole in .
  • The absence of electron-withdrawing groups (e.g., fluorine in ) suggests lower metabolic resistance than fluorinated analogs.

Implications for Research and Development

  • Drug Design: The pyridinone-pyrrole architecture of the target compound could be optimized for CNS penetration or antimicrobial activity, leveraging lessons from and .
  • Synthetic Challenges : The ethyl linker and pyrrole incorporation may necessitate protecting-group strategies or catalyst screening to avoid side reactions.

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